molecular formula C14H20ClN3O B10971313 1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea

1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B10971313
M. Wt: 281.78 g/mol
InChI Key: QTOULFRJFLKHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea typically involves the reaction of 3-chloro-4-methylaniline with 1-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Solvent recovery and recycling are also integral parts of the industrial production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3-Chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea

InChI

InChI=1S/C14H20ClN3O/c1-10-3-4-12(9-13(10)15)17-14(19)16-11-5-7-18(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H2,16,17,19)

InChI Key

QTOULFRJFLKHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.